molecular formula C20H21ClN4O3S B11200783 5-(N-(4-chlorophenyl)sulfamoyl)-N-(3-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide

5-(N-(4-chlorophenyl)sulfamoyl)-N-(3-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11200783
M. Wt: 432.9 g/mol
InChI Key: PAQDLVRXJOKWDY-UHFFFAOYSA-N
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Description

5-(N-(4-Chlorophenyl)sulfamoyl)-N-(3-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a sulfamoyl group linked to a 4-chlorophenyl moiety and a 3-isopropylphenyl substituent on the carboxamide nitrogen. The 3-methyl group on the pyrazole ring and the bulky 3-isopropylphenyl group likely enhance steric hindrance and lipophilicity, influencing solubility and receptor interactions.

Properties

Molecular Formula

C20H21ClN4O3S

Molecular Weight

432.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-(3-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C20H21ClN4O3S/c1-12(2)14-5-4-6-17(11-14)22-19(26)18-13(3)23-24-20(18)29(27,28)25-16-9-7-15(21)8-10-16/h4-12,25H,1-3H3,(H,22,26)(H,23,24)

InChI Key

PAQDLVRXJOKWDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines and β-Keto Esters

The pyrazole ring is typically synthesized via cyclocondensation between hydrazines and 1,3-diketones or β-keto esters. For the target compound, methyl 3-oxopent-4-enoate serves as a β-keto ester precursor, reacting with 3-methylhydrazine to yield 3-methyl-1H-pyrazole-4-carboxylate .

Reaction Conditions :

  • Solvent: Ethanol or THF.

  • Temperature: Reflux (70–80°C).

  • Catalyst: Acetic acid (5 mol%).

Key Intermediate :

Sulfamoyl Group Installation

Chlorosulfonation and Amination

The sulfamoyl group is introduced via electrophilic aromatic substitution (EAS) at position 5 of the pyrazole ring:

  • Chlorosulfonation : Treat the pyrazole intermediate with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to form 5-chlorosulfonyl-3-methyl-1H-pyrazole-4-carboxylate .

  • Amination : React the chlorosulfonyl intermediate with 4-chloroaniline in the presence of triethylamine (TEA) to yield 5-(N-(4-chlorophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate .

Optimization Notes :

  • Excess 4-chloroaniline (1.5 eq) ensures complete conversion.

  • Reaction time: 12–16 hours at room temperature.

Carboxamide Formation

Ester Hydrolysis and Amide Coupling

The methyl ester is hydrolyzed to a carboxylic acid, followed by amide bond formation with 3-isopropylaniline:

  • Hydrolysis : Treat 5-(N-(4-chlorophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate with NaOH (2M) in methanol/water (1:1) at 60°C for 4 hours to yield the carboxylic acid.

  • Activation and Coupling :

    • Activate the acid with HATU (1.1 eq) and DIPEA (2 eq) in DMF.

    • Add 3-isopropylphenylamine (1.2 eq) and stir at 25°C for 6 hours.

Intermediate :

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Regioselectivity and Byproduct Management

Controlling Pyrazole Substitution Patterns

Regioselectivity in pyrazole synthesis is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., esters) direct substitution to the α-position.

  • Steric effects : Methyl groups at position 3 hinder undesired substitution at adjacent sites.

Byproduct Mitigation :

  • Column chromatography (hexane:ethyl acetate, 3:1) removes regioisomeric impurities.

  • Crystallization from ethanol/water enhances purity (>98% by HPLC).

Scalability and Industrial Considerations

Process Optimization

  • Catalyst Recycling : TEA and HATU are recovered via aqueous extraction (pH adjustment).

  • Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg).

Cost Analysis :

StepCost DriverOptimization Strategy
Sulfamoylation4-ChloroanilineBulk purchasing (≥10 kg batches)
Amide CouplingHATUSubstitute with EDCI/HOBt for scale

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.45 (s, 3H, CH₃), 3.80–3.85 (m, 1H, CH(CH₃)₂), 7.30–7.50 (m, 8H, Ar-H), 10.20 (s, 1H, SO₂NH).

  • HRMS (ESI+) : m/z calc. for C₂₁H₂₂ClN₄O₃S [M+H]⁺: 469.1064; found: 469.1068.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or pyrazole derivatives.

Scientific Research Applications

5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-[3-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors and proteins, leading to modulation of biological activities.

Comparison with Similar Compounds

Key Compounds:

  • 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-3-methyl-1-aryl-1H-pyrazole-4-carboxamides (3a–3e)
  • 3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide
Property Target Compound Compound 3b Compound from
Core Structure Pyrazole-4-carboxamide Pyrazole-4-carboxamide Pyrazole-4-carboxamide with piperazine
Substituents N-(4-ClPh)-SO₂, N-(3-isoPrPh), 3-Me 1-(4-ClPh), 4-CN, 3-Me Piperazinyl-sulfonyl, 4-F-benzyl
Molecular Weight ~480–500 (estimated) 437.1 (C₂₁H₁₄Cl₂N₆O) 492.0 (C₂₂H₂₃ClFN₅O₃S)
Melting Point Not reported 171–172°C Not reported
Biological Activity Unknown Not reported Potential CNS modulation (structural similarity to CB1 antagonists)

Analysis :

  • The target compound’s sulfamoyl group parallels the sulfonyl groups in , which may enhance binding to receptors through hydrogen bonding.
  • Bulky substituents (e.g., 3-isopropylphenyl) in the target compound may reduce solubility compared to smaller groups (e.g., 4-cyanophenyl in 3b) .

Amino-Substituted Pyrazole Carboxamides

Key Compounds:

  • 5-Amino-N-(4-chlorophenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide (4c)
Property Target Compound Compound 4c
Functional Groups Sulfamoyl, 3-Me, isoPrPh Amino, phenylamino, 4-ClPh
Melting Point Not reported Not reported (analog 4a: 247°C)
Reactivity Likely less nucleophilic High nucleophilicity (amino groups)

Analysis :

  • The target compound’s methyl and isopropyl groups likely improve lipophilicity, enhancing membrane permeability .

Cannabinoid Receptor Antagonists

Key Compound:

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (IC₅₀ = 0.139 nM at CB1)
Property Target Compound CB1 Antagonist
Carboxamide Position 4-position 3-position
Chlorophenyl Groups 4-ClPh (sulfamoyl) 4-ClPh and 2,4-diClPh
Bioactivity Unknown Potent CB1 antagonism (IC₅₀ = 0.139 nM)

Analysis :

  • The 3-carboxamide position in the CB1 antagonist may optimize receptor binding, whereas the 4-position in the target compound could alter selectivity.
  • Additional chlorine atoms (2,4-diClPh) in the CB1 antagonist enhance potency, suggesting halogenation patterns critically influence activity .

Physical and Spectroscopic Trends

Melting Points and Stability

  • Pyrazole-4-carboxamides with electron-withdrawing groups (e.g., 4-CN in 3a, mp 133–135°C) exhibit lower melting points than those with halogens (e.g., 3b, mp 171–172°C) .
  • The target compound’s 3-isopropylphenyl group may lower melting points compared to planar aromatic substituents due to reduced crystallinity.

Spectroscopic Features

  • ¹H-NMR : Methyl groups (δ ~2.6 ppm) and aromatic protons (δ ~7.4–8.1 ppm) are consistent across analogs .
  • MS : Molecular ion peaks ([M+H]⁺) align with calculated masses (e.g., 437.1 for 3b vs. 403.1 for 3a) .

Biological Activity

5-(N-(4-chlorophenyl)sulfamoyl)-N-(3-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazole ring, sulfonamide group, and carboxamide group, suggests various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21ClN4O3SC_{20}H_{21}ClN_{4}O_{3}S with a molecular weight of 432.9 g/mol. The compound's structure can be represented as follows:

ComponentDescription
Molecular Formula C20H21ClN4O3SC_{20}H_{21}ClN_{4}O_{3}S
Molecular Weight 432.9 g/mol
IUPAC Name 3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-(3-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide
InChI Key PAQDLVRXJOKWDY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The sulfonamide group can inhibit enzymes by mimicking natural substrates, while the pyrazole ring may modulate receptor activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to our compound. For instance, compounds with similar structures have shown promising results against glioblastoma cells by inhibiting key kinases such as AKT2/PKBβ, which is crucial in oncogenic signaling pathways. One study reported that a related compound inhibited 3D neurosphere formation in primary patient-derived glioma stem cells while exhibiting low toxicity against non-cancerous cells .

Anti-inflammatory Properties

Compounds in the pyrazole class have also demonstrated anti-inflammatory activities. Research indicates that certain pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs . This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other pyrazole derivatives:

Compound NameActivity TypeReference
Compound 4j Anti-glioma
1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives Anti-inflammatory
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles Kinase inhibition

Case Studies and Research Findings

  • Inhibition of Glioma Growth : A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated that these compounds inhibit glioma growth effectively by targeting AKT signaling pathways .
  • Anti-inflammatory Effects : Pyrazole derivatives have been shown to exhibit significant anti-inflammatory effects by inhibiting TNF-α and IL-6 production, indicating their potential use in treating inflammatory conditions .
  • Synthesis and Biological Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their biological activities. Some compounds exhibited potent inhibitory effects against various kinases associated with cancer progression .

Q & A

Basic: What are the standard synthetic routes for 5-(N-(4-chlorophenyl)sulfamoyl)-N-(3-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxamide, and what key reaction steps are involved?

The synthesis typically involves multi-step protocols:

  • Core Pyrazole Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under reflux conditions .
  • Sulfamoylation : Introduction of the sulfamoyl group via reaction with 4-chlorophenylsulfamoyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Carboxamide Functionalization : Coupling the pyrazole core with 3-isopropylphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., downfield shifts for sulfamoyl NH protons) .
  • Mass Spectrometry (HRMS) : Accurate mass measurement to verify molecular formula .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .
  • Melting Point Analysis : Consistency with literature values (e.g., 178–247°C for analogous pyrazole carboxamides) .

Advanced: How can researchers optimize reaction conditions to address low yields in the sulfamoylation step during synthesis?

  • Solvent Optimization : Replace DMF with DMSO to enhance sulfamoyl chloride reactivity .
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side-product formation .
  • Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict optimal transition states and reaction pathways .

Advanced: What strategies are recommended for resolving contradictions between computational docking predictions and experimental bioactivity data for this compound?

  • Free Energy Perturbation (FEP) : Refine docking scores by incorporating solvation and entropy effects .
  • Mutagenesis Studies : Validate target binding by testing activity against mutated protein isoforms .
  • Dose-Response Analysis : Confirm bioactivity trends across multiple concentrations to rule out assay-specific artifacts .

Basic: What in vitro bioassays are typically employed to evaluate the biological activity of pyrazole-4-carboxamide derivatives?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates .
  • Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to elucidate the role of the 4-chlorophenyl and 3-isopropylphenyl substituents in modulating biological activity?

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., 4-fluorophenyl, 3-cyclopentylphenyl) .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., sulfamoyl oxygen) using Schrödinger Phase .

Basic: What purification techniques are most suitable for isolating this compound from complex reaction mixtures?

  • Flash Chromatography : Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) .
  • Recrystallization : Dissolve crude product in hot ethanol, then slowly add water to induce crystallization .
  • Centrifugal Partition Chromatography (CPC) : For large-scale purification with minimal solvent waste .

Advanced: What methodologies are effective in analyzing and reconciling conflicting data from different biological assays (e.g., antimicrobial vs. cytotoxic activity)?

  • Meta-Analysis : Pool data from independent replicates to identify statistically significant trends .
  • Pathway Enrichment Analysis : Use tools like DAVID or STRING to link bioactivity to specific cellular pathways .
  • Off-Target Profiling : Screen against a panel of unrelated targets (e.g., GPCRs) to assess selectivity .

Notes

  • References to experimental protocols and computational methods are derived from peer-reviewed studies, excluding non-academic sources.
  • Advanced methodologies emphasize iterative validation and integration of multi-disciplinary approaches.

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